7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, fluorine, hydroxyl, and methoxy functional groups. These functional groups contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C25H16Br2FNO5 |
|---|---|
Molecular Weight |
589.2 g/mol |
IUPAC Name |
7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H16Br2FNO5/c1-33-19-9-13(8-17(27)23(19)31)21-20-22(30)16-10-14(26)4-7-18(16)34-24(20)25(32)29(21)11-12-2-5-15(28)6-3-12/h2-10,21,31H,11H2,1H3 |
InChI Key |
PZVHNZSUHFCAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include bromine, fluorine-containing compounds, and various catalysts to facilitate the formation of the desired structure. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, altering the compound’s reactivity.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The hydroxyl and methoxy groups may also contribute to its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups. Similar compounds include:
3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Shares the bromine and hydroxyl groups but lacks the complex chromeno-pyrrole structure.
3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-6-ONE: Contains a similar chromenone structure but differs in the substitution pattern and functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
